4-(cyclopropylmethoxy)-N-(3,5-dimethyl-1,2-oxazol-4-yl)piperidine-1-carboxamide
Description
4-(Cyclopropylmethoxy)-N-(3,5-dimethyl-1,2-oxazol-4-yl)piperidine-1-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a piperidine ring, an oxazole moiety, and a cyclopropylmethoxy group, which contribute to its unique chemical properties and potential biological activities.
Properties
IUPAC Name |
4-(cyclopropylmethoxy)-N-(3,5-dimethyl-1,2-oxazol-4-yl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-10-14(11(2)21-17-10)16-15(19)18-7-5-13(6-8-18)20-9-12-3-4-12/h12-13H,3-9H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSRFWHLZWRESQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)NC(=O)N2CCC(CC2)OCC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(cyclopropylmethoxy)-N-(3,5-dimethyl-1,2-oxazol-4-yl)piperidine-1-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Introduction of the Oxazole Moiety: The oxazole ring can be introduced via cyclization reactions involving appropriate precursors such as α-haloketones and amides.
Attachment of the Cyclopropylmethoxy Group: The cyclopropylmethoxy group can be introduced through nucleophilic substitution reactions using cyclopropylmethanol and appropriate leaving groups.
Coupling Reactions: The final step involves coupling the piperidine, oxazole, and cyclopropylmethoxy intermediates under suitable conditions, often using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the cyclopropylmethoxy group, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the oxazole ring or the carbonyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, particularly at the piperidine ring or the oxazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or alcohols, and bases such as sodium hydroxide or potassium carbonate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, 4-(cyclopropylmethoxy)-N-(3,5-dimethyl-1,2-oxazol-4-yl)piperidine-1-carboxamide may be investigated for its potential as a bioactive molecule. It could serve as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Medicine
In medicine, this compound might be explored for its therapeutic potential. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new pharmaceuticals.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure might impart desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of 4-(cyclopropylmethoxy)-N-(3,5-dimethyl-1,2-oxazol-4-yl)piperidine-1-carboxamide would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity. The cyclopropylmethoxy group might enhance its binding affinity, while the oxazole moiety could contribute to its specificity.
Comparison with Similar Compounds
Similar Compounds
4-(Cyclopropylmethoxy)-N-(3,5-dimethyl-1,2-oxazol-4-yl)piperidine-1-carboxamide: can be compared to other piperidine-based compounds, such as piperidine-1-carboxamides with different substituents.
Oxazole-containing compounds: Other compounds with oxazole rings can be compared in terms of their chemical reactivity and biological activity.
Uniqueness
This compound’s uniqueness lies in its combination of a piperidine ring, an oxazole moiety, and a cyclopropylmethoxy group. This specific arrangement of functional groups can result in unique chemical and biological properties, distinguishing it from other similar compounds.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can explore its full potential in various scientific and industrial fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
